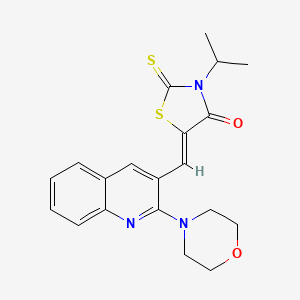

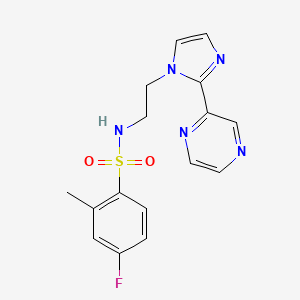

![molecular formula C21H11NO4S2 B2956637 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 577788-48-8](/img/structure/B2956637.png)

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate” is a derivative of benzothiazole and coumarin . Benzothiazole derivatives are known for their luminescence in solution and in the solid state . Coumarin derivatives are significant organic heterocycles found in various natural or synthetic drug compounds and display a variety of biological activities . They are widely explored as solar energy collectors, charge-transfer agents, and non-linear optical materials for photonic and electronic applications .

Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate” and its alternative name, but unfortunately, there seems to be limited information available online regarding the specific applications of this compound.

However, based on the general applications of benzothiazole derivatives found in the search results, we can infer that compounds with similar structures may have potential applications in areas such as:

Organic Light-Emitting Diodes (OLEDs)

Compounds with benzothiazole units have been used as dopant emitters in OLEDs due to their emission properties when coordinated with boron difluoride complexes .

Synthesis of Organophosphorus Heterocycles

Benzothiazole derivatives have been used in copper-catalyzed tandem cyclization protocols to synthesize organophosphorus heterocycles under mild conditions .

Anti-Tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based compounds for their anti-tubercular activity, comparing their inhibitory concentrations with standard reference drugs .

Antitumor and Cytotoxic Activity

Some benzothiazole derivatives have shown potent effects on human tumor cell lines, indicating their potential as antitumor agents .

Mécanisme D'action

Target of Action

Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to exhibit strong luminescence in solution and in the solid state . They have attracted considerable research interest in the field of organic light-emitting diodes because of their unique electro-optical properties .

Biochemical Pathways

Benzothiazole-based compounds have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Benzothiazole-based compounds have been found to exhibit a variety of biological activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Action Environment

Thiazole is clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO4S2/c23-20-14(19-22-15-4-1-2-5-17(15)28-19)10-12-7-8-13(11-16(12)26-20)25-21(24)18-6-3-9-27-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIYDYBOMXYFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2956560.png)

![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)

![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)

![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2956577.png)